molecular formula C22H22O12 B586114 7-Hydroxy coumarin 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester CAS No. 168286-97-3

7-Hydroxy coumarin 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester

Cat. No.: B586114
CAS No.: 168286-97-3
M. Wt: 478.406
InChI Key: GREJSCHGTQAQIT-YHZBMZHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy coumarin 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester is a complex organic compound with the molecular formula C22H22O12 and a molecular weight of 478.4 . This compound is a derivative of coumarin, a naturally occurring aromatic organic chemical compound found in many plants. Coumarins are known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as flavoring agents.

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the literature. It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy coumarin 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester typically involves multiple steps. One common method starts with the acetylation of 7-hydroxycoumarin to form 7-hydroxycoumarin triacetate. This intermediate is then reacted with β-D-glucuronic acid methyl ester under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy coumarin 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield coumarin derivatives with additional oxygen-containing functional groups, while reduction may produce simpler coumarin compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy coumarin 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester is unique due to its specific structural modifications, which enhance its solubility and stability. These modifications also influence its biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-10(23)29-17-18(30-11(2)24)20(31-12(3)25)22(34-19(17)21(27)28-4)32-14-7-5-13-6-8-16(26)33-15(13)9-14/h5-9,17-20,22H,1-4H3/t17-,18-,19-,20+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREJSCHGTQAQIT-YHZBMZHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C=CC(=O)O3)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC2=CC3=C(C=C2)C=CC(=O)O3)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857710
Record name Methyl 2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168286-97-3
Record name Methyl 2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.